molecular formula C12H16N2O3S B185631 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 288154-64-3

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B185631
CAS No.: 288154-64-3
M. Wt: 268.33 g/mol
InChI Key: FAAZVYRDPYXYPO-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is an organic compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol . This compound features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with acetic anhydride. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can be compared with other similar compounds such as:

  • N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
  • N-[4-(1-oxo-thiomorpholine-4-sulfonyl)phenyl]acetamide

These compounds share similar structural features but differ in the nature of the substituent on the sulfonyl group.

Biological Activity

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a phenyl ring substituted with a pyrrolidin-1-ylsulfonamide group and an acetamide moiety. Its chemical formula is C14H18N2O2SC_{14}H_{18}N_{2}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.

The compound exhibits significant biochemical properties, particularly in its interactions with various enzymes and proteins. It has been shown to:

  • Inhibit Enzymatic Activity : this compound interacts with enzymes such as proteases and kinases, potentially altering their catalytic activities. This interaction can lead to either inhibition or activation depending on the target enzyme's role in cellular processes.
  • Modulate Cell Signaling : The compound influences cell signaling pathways by affecting the phosphorylation status of key proteins, which can alter gene expression and cellular metabolism.

The mechanism of action involves the compound's ability to bind to specific molecular targets. Key mechanisms include:

  • Anti-inflammatory Effects : By inhibiting enzymes involved in inflammatory pathways, this compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticonvulsant Activity : Research has indicated that derivatives of this compound may possess anticonvulsant properties, suggesting potential applications in epilepsy treatment .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated across various studies:

Antibacterial Activity

Pyrrole derivatives similar to this compound have demonstrated antibacterial properties against pathogens like Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations .

Anticonvulsant Activity

In animal models, compounds related to this compound were tested for anticonvulsant activity. Results showed varying degrees of efficacy, with some derivatives providing significant protection against seizures in specific tests (e.g., MES test) at doses ranging from 100 mg/kg to 300 mg/kg .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticonvulsant Activity : A study synthesized various derivatives and tested their efficacy in animal models. The results indicated that certain modifications enhanced anticonvulsant properties, particularly those that increased lipophilicity .
  • Evaluation of Antibacterial Properties : Research focused on pyrrole-based compounds showed that specific structural features contributed to enhanced antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their structural features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPyrrolidin-1-ylsulfonamide groupAntibacterial, anticonvulsantUnique sulfonamide functionality
N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamidePiperidine instead of pyrrolidineAnalgesicDifferent nitrogen heterocycle
N-(4-methylpiperazin-1-carbonyl)phenylacetamideContains piperazine moietyAntidepressantLacks sulfonamide functionality

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAZVYRDPYXYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352172
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

288154-64-3
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(prepared according to an analogous procedure described in U.S. Pat. No. 5,755,873) Step A: Pyrrolidine (16 ml, 0.1925 mol) was dissolved in acetone (40 ml) and cooled to 0° C.; 4-acetylaminobenzenesulfonyl chloride (15 g, 0.065 mol) was added over 10 min. Additional acetone (13 ml) was added and the mixture was heated at reflux for 2 h. After cooling to rt, the mixture was added to water (350 ml) and the resulting precipitate collected by filtration, the precipitate was washed with water until the washings were at pH 7. The solid was dried under vacuum to give 8.1 g of N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide. Step B: The compound from step A (8.1 g) was suspended in water (37.5 ml) and treated with concentrated HCl (19 ml). The mixture was heated at reflux for 1 h. After cooling to rt, NH4OH (23 ml) was added with stirring. The resulting precipitate was collected by filtration and washed with water until the washings were pH 7. The solid was dried to give 6.0 g of 4-(pyrrolidine-1-sulfonyl)phenylamine. 1H NMR (DMSO) δ 7.40 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H), 6.02 (s, 2H), 3.03 (m, 4H), 1.61 (m, 4H).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

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